molecular formula C18H23NO3S B2539086 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide CAS No. 2097867-65-5

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B2539086
CAS No.: 2097867-65-5
M. Wt: 333.45
InChI Key: DJUWWOUIJQQUOJ-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide is a complex organic compound that features a thiophene ring, a benzamide group, and a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation reaction of thiophene with an appropriate aldehyde or ketone, followed by further functionalization to introduce the hydroxypropyl and benzamide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide group can produce amines .

Scientific Research Applications

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-13(2)22-16-6-4-15(5-7-16)17(20)19-12-18(3,21)10-14-8-9-23-11-14/h4-9,11,13,21H,10,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUWWOUIJQQUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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